Sofosbuvir impurity A

RP-HPLC Process Impurity Method Validation

Regulatory submissions require impurity-specific reference standards-generic substitution invalidates HPLC validation under ICH Q3A. Sofosbuvir impurity A (CAS 1496552-16-9) is the certified diastereomer for method development. - Quantifiable specificity: RT 5.704 min, 0.043% RSD (Patil et al. method) - ICH-compliant: LOD 0.03%, LOQ 0.375 μg - Stable supply: 36-month lyophilized stability at -20°C supports multi-year ANDA programs

Molecular Formula C22H29FN3O9P
Molecular Weight 529.5 g/mol
Cat. No. B10800370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSofosbuvir impurity A
Molecular FormulaC22H29FN3O9P
Molecular Weight529.5 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
InChIInChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36-/m1/s1
InChIKeyTTZHDVOVKQGIBA-KHFYHRBSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sofosbuvir Impurity A Reference Standard Overview


Sofosbuvir impurity A is a process-related diastereoisomer of the HCV NS5B polymerase inhibitor prodrug sofosbuvir, chemically designated as isopropyl ((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-D-alaninate . It bears the CAS registry number 1496552-16-9 and a molecular weight of 529.46 g/mol . Pharmacopoeial monographs for sofosbuvir have not yet been officially included in major compendia such as the USP or EP, placing the burden of impurity specification on the generic manufacturer and analytical laboratory [1]. As a result, well-characterized impurity reference standards like impurity A are indispensable for establishing robust, ICH-compliant analytical methods and ensuring the quality, safety, and efficacy of sofosbuvir drug products .

Reference Standard Type Stereochemically defined diastereoisomer impurity
Analytical Workflow RP-HPLC method development and validation
Regulatory Context ICH Q3A/Q3B impurity assessment support

Why Sofosbuvir Impurity A Standards Are Not Interchangeable


Sofosbuvir impurity A cannot be analytically substituted with other sofosbuvir-related impurities or the primary inactive metabolite, GS-331007. While GS-331007 (CAS 863329-66-2) shares the nucleoside core, it lacks the critical phosphoramidate prodrug moiety present in impurity A, resulting in a fundamentally different molecular weight (260.22 vs. 529.46 g/mol) and, consequently, distinct chromatographic and mass spectrometric behavior . Even among other sofosbuvir diastereomers, such as impurity I or L, minor stereochemical variations at the phosphorus chiral center lead to quantifiable differences in retention time and resolution under validated HPLC conditions . Substituting one impurity for another, therefore, introduces systematic error in peak identification, quantification, and system suitability testing, which directly violates ICH Q2(R1) validation requirements for specificity and accuracy [1]. The following evidence demonstrates the precise, quantifiable differences that necessitate the use of impurity A for its intended analytical purpose.

Stereochemical Identity Diastereoisomer of sofosbuvir; impurity G and K differ in spatial arrangement, which may shift chromatographic behavior
Chromatographic Resolution Impurity A exhibits a specific retention window; alternative impurities may co-elute with API or metabolite peaks
Degradation Pathway Acid hydrolysis susceptibility profile is distinct; impurity G degrades via different kinetics, complicating forced degradation peak identification
Stability Profile Lyophilized stability at -20 °C is documented for impurity A; other impurities may require different storage and requalification intervals

Quantitative Differentiation of Sofosbuvir Impurity A


Chromatographic Resolution from Sofosbuvir API

Under validated reversed-phase HPLC conditions, Sofosbuvir impurity A exhibits a retention time (RT) of 5.704 minutes, which is distinctly resolved from the parent drug sofosbuvir, which elutes at 3.674 minutes [1]. This baseline separation is critical for accurate quantification.

Chromatographic Resolution vs API
Head-to-head
Retention time 5.704 min (Δ +2.030 min); %RSD 0.043 vs 1.741
Supports interference-free impurity quantification at ICH reporting thresholds
Validated RP-HPLC; precision context
RP-HPLC Process Impurity Method Validation ICH Q2(R1)

Resolution from Seven Process Impurities by HPLC-DAD

In a separate validated HPLC method, Sofosbuvir impurity A elutes with a relative retention time (RRT) of approximately 0.98 when compared to the sofosbuvir API peak . This proximity, while close, requires a validated, specific reference standard to ensure accurate and reproducible peak identification, as co-elution with other closely eluting impurities is a known risk.

Multi-Impurity Resolution
Class-level inference
Baseline resolution from sofosbuvir API and 6 other process impurities
Supports specificity verification for fixed-dose combination dissolution testing
No co-elution observed; method context
HPLC Relative Retention Time Impurity Profiling Peak Identification

Acid Hydrolysis Susceptibility in Forced Degradation

Sofosbuvir impurity A and the major circulating metabolite GS-331007 can be unequivocally distinguished by mass spectrometry. The molecular ion for the prodrug-like impurity A is m/z 530.1, whereas the nucleoside metabolite GS-331007 is detected at m/z 260.9 in positive ion mode [1]. This difference is essential for developing selective, interference-free LC-MS/MS methods for pharmacokinetic studies.

Acid Degradation Profile
Reported
Acid labile (0.1 N HCl, 70 °C); distinct from oxidative, photolytic, and alkaline pathways
Enables impurity-specific peak ID in forced degradation studies
LC-MS-MS characterization context
LC-MS/MS Bioanalysis Metabolite Pharmacokinetics

Lyophilized Storage Stability

In a validated RP-HPLC method, the relative standard deviation (RSD) for the quantification of the related impurity (identified as Impurity A) was found to be 0.043%, which is significantly lower than the 1.741% RSD observed for the sofosbuvir API [1]. This high precision for the impurity standard is advantageous for establishing reliable system suitability criteria.

Storage Stability
Data to verify
Lyophilized powder: 36 months at -20 °C; solution: 3 months at -20 °C
Supports long-term reference standard lifecycle management
Supplier-specified; requalification interval to review
Precision RSD Method Validation Quality Control

Sofosbuvir Impurity A Applications


ICH Q2(R1) Method Validation for Impurity Quantification

This is the most critical application. Generic pharmaceutical companies developing an Abbreviated New Drug Application (ANDA) for sofosbuvir tablets must establish a stability-indicating method to control process-related impurities. Sofosbuvir impurity A is used as a primary reference marker to develop and validate an HPLC or UPLC method for the quantification of this specific diastereomer. The validated method must demonstrate specificity (resolution from sofosbuvir, e.g., RT difference of +2.03 min [1]), linearity, accuracy, and precision (e.g., RSD of 0.043% [2]) to meet ICH Q2(R1) and regulatory expectations. Using a well-characterized impurity A standard is non-negotiable for this process, as it forms the basis for the analytical section of the ANDA and any Drug Master File (DMF).

Forced Degradation Studies for Stability Indication

Once a validated method is in place, impurity A reference standard is essential for routine quality control of each manufactured batch of sofosbuvir API and finished drug product. QC laboratories use the standard to identify and quantify the level of impurity A via HPLC against a known concentration of the reference standard. The result is compared against a pre-defined specification limit (e.g., ≤0.10% or ≤0.15%, aligned with ICH Q3A guidelines). The high precision (RSD 0.043%) and clear chromatographic resolution (RRT 0.98) demonstrated for this impurity ensure that batch-to-batch consistency is reliably monitored, preventing the release of sub-potent or potentially unsafe drug products .

Dissolution Testing of Fixed-Dose Combinations

To understand the degradation pathways of sofosbuvir and establish a product shelf-life, forced degradation studies (exposure to heat, light, acid, base, and oxidation) are performed. Sofosbuvir impurity A is used as a reference standard to determine if it is a primary degradation product. By spiking degraded samples with the impurity A standard and comparing retention times and peak purity, analysts can confirm its identity and track its formation over time. This data is used to set appropriate stability specifications and to justify the control strategy for the drug product. Its formation under different environmental conditions is critical for understanding its impact on drug efficacy and safety .

Reference Standard Management for ANDA Submissions

In clinical or pre-clinical pharmacokinetic studies, LC-MS/MS methods are used to quantify sofosbuvir and its metabolites. While impurity A is not a target analyte for systemic exposure, its analytical similarity to the parent drug (shared nominal mass, m/z 530.1 [3]) makes it a valuable tool for method development. Researchers use impurity A to challenge method specificity, ensuring the assay can resolve the prodrug-like impurity from the parent drug and the major metabolite GS-331007 (m/z 260.9). This prevents potential interference and ensures the accuracy of the bioanalytical data submitted to support bioavailability (BA) and bioequivalence (BE) studies.

Application
Selection Property
Validation Focus
Method validation for impurity quantification
Chromatographic resolution and precision
System suitability and specificity verification
Forced degradation analysis
Acid hydrolysis degradation profile
Degradation product identification
Dissolution testing of combination products
Multi-impurity resolution capability
Co-formulated active interference assessment
Reference standard lifecycle management
Lyophilized storage stability
Requalification and inventory planning

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